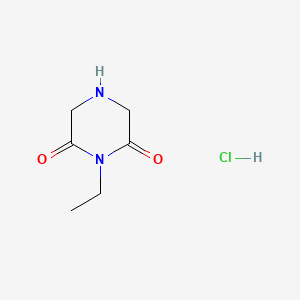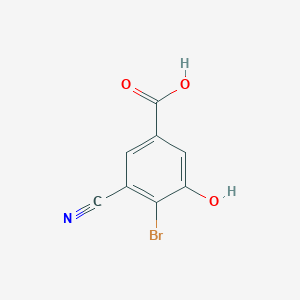
1,3-Dichloro-2-iodo-4,5,6-trifluorobenzene
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Environmental Impact and Health Concerns
Halogenated organophosphorus chemicals, such as Tris(1,3-dichloro-2-propyl)phosphate (TDCPP), have been widely used in consumer products and raised concerns due to their environmental persistence and potential health risks (Chen Wang et al., 2020). This research underscores the importance of understanding the environmental behavior and health implications of such compounds, which could extend to the study of 1,3-Dichloro-2-iodo-4,5,6-trifluorobenzene.
Formation and Destruction of Hazardous Compounds
Research on the mechanisms for the formation, chlorination, dechlorination, and destruction of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) provides insights into the environmental and health risks associated with halogenated compounds. This knowledge is crucial for developing strategies to minimize the formation and facilitate the destruction of these hazardous compounds (M. Altarawneh et al., 2009).
Novel Flame Retardants and Environmental Concerns
The study of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food highlights the widespread use and potential risks of halogenated compounds. This research emphasizes the need for monitoring and understanding the environmental fate and toxicity of such compounds (E. A. Zuiderveen et al., 2020).
Fluorinated Alternatives and Environmental Safety
The review on sources, multimedia distribution, and health risks of novel fluorinated alternatives to per- and polyfluoroalkyl substances (PFASs) sheds light on the search for safer chemicals. Understanding the toxicity and environmental impact of fluorinated compounds is vital for assessing their suitability as alternatives to hazardous substances (Yu Wang et al., 2019).
Propiedades
IUPAC Name |
1,5-dichloro-2,3,4-trifluoro-6-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl2F3I/c7-1-3(9)5(11)4(10)2(8)6(1)12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBSHXWXWCRXHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)I)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl2F3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-2-iodo-4,5,6-trifluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl 7-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1410263.png)










